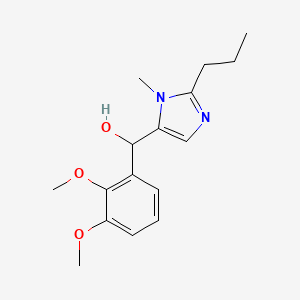
(2,3-dimethoxyphenyl)(1-methyl-2-propyl-1H-imidazol-5-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2,3-dimethoxyphenyl)(1-methyl-2-propyl-1H-imidazol-5-yl)methanol is a useful research compound. Its molecular formula is C16H22N2O3 and its molecular weight is 290.36 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 290.16304257 g/mol and the complexity rating of the compound is 316. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Introduction
The compound (2,3-dimethoxyphenyl)(1-methyl-2-propyl-1H-imidazol-5-yl)methanol is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential therapeutic applications. Its unique structural features, including a dimethoxyphenyl moiety and an imidazolyl group, suggest various biological activities, including antioxidant and anticancer properties.
Chemical Structure and Properties
- Molecular Formula : C₁₅H₂₀N₂O₂
- Molecular Weight : 260.34 g/mol
- InChIKey : OQUCZJDESUEWJP-UHFFFAOYSA-N
The presence of the methanol functional group indicates the potential for hydrogen bonding interactions, which may influence the compound's solubility and biological activity .
Antioxidant Activity
Compounds with similar structural motifs often exhibit significant antioxidant properties due to their ability to scavenge free radicals. The antioxidant activity can be quantified using various assays, such as DPPH radical scavenging and ABTS assays. The structure of this compound suggests it may effectively neutralize reactive oxygen species (ROS), contributing to its potential therapeutic applications in oxidative stress-related diseases.
Anticancer Properties
Research indicates that imidazole derivatives can possess cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds with imidazole rings can inhibit tumor growth by inducing apoptosis in cancer cells. Preliminary data suggest that this compound may exhibit similar properties, although specific studies are required to quantify its efficacy against particular cancer types.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be compared to other structurally related compounds. Table 1 summarizes some of these compounds along with their notable activities:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| 1-Methylimidazole | Imidazole ring | Antifungal activity |
| 2-Methoxyphenol | Methoxy group on phenol | Antioxidant properties |
| 4-Dimethylaminobenzaldehyde | Dimethylamino and aldehyde groups | Used in dye synthesis |
| (2,3-Dimethoxyphenyl)(1-Methylimidazole) | Dimethoxyphenyl and imidazole groups | Potential anticancer and antioxidant properties |
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds. For example, a study on derivatives of 3-Aminopyrazine-2-carboxamides demonstrated significant antimicrobial activity against Mycobacterium tuberculosis, suggesting that structural modifications can lead to enhanced biological effects . While direct data on this compound is limited, the trends observed in related compounds provide a basis for hypothesizing its potential efficacy.
Molecular Docking Studies
To further investigate the interactions of this compound with biological targets, molecular docking studies can be employed. These studies will help elucidate the binding affinities and modes of action at the molecular level.
Properties
IUPAC Name |
(2,3-dimethoxyphenyl)-(3-methyl-2-propylimidazol-4-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-5-7-14-17-10-12(18(14)2)15(19)11-8-6-9-13(20-3)16(11)21-4/h6,8-10,15,19H,5,7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWPBONJXMIADOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC=C(N1C)C(C2=C(C(=CC=C2)OC)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














